

# Brivudine scientific nomenclature BVDU

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## Compound Focus: Brivudine

CAS No.: 69304-47-8

Cat. No.: S548870

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## Brivudine at a Glance

Aspect	Detail
Systematic Name (IUPAC)	5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione [1]
CAS Registry Number	69304-47-8 [1] [2] [3]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>5</sub> [1] [2] [3]
Molecular Weight	333.14 g·mol <sup>-1</sup> [1] [2] [3]
Other Names	BVDU; (E)-5-(2-Bromovinyl)-2'-deoxyuridine [1] [2] [3]
Trade Names	Zostex, Mevir, Brivir [1] [3]
Physical Form	White powder [1]
Melting Point	165–166 °C (decomposes) [1]

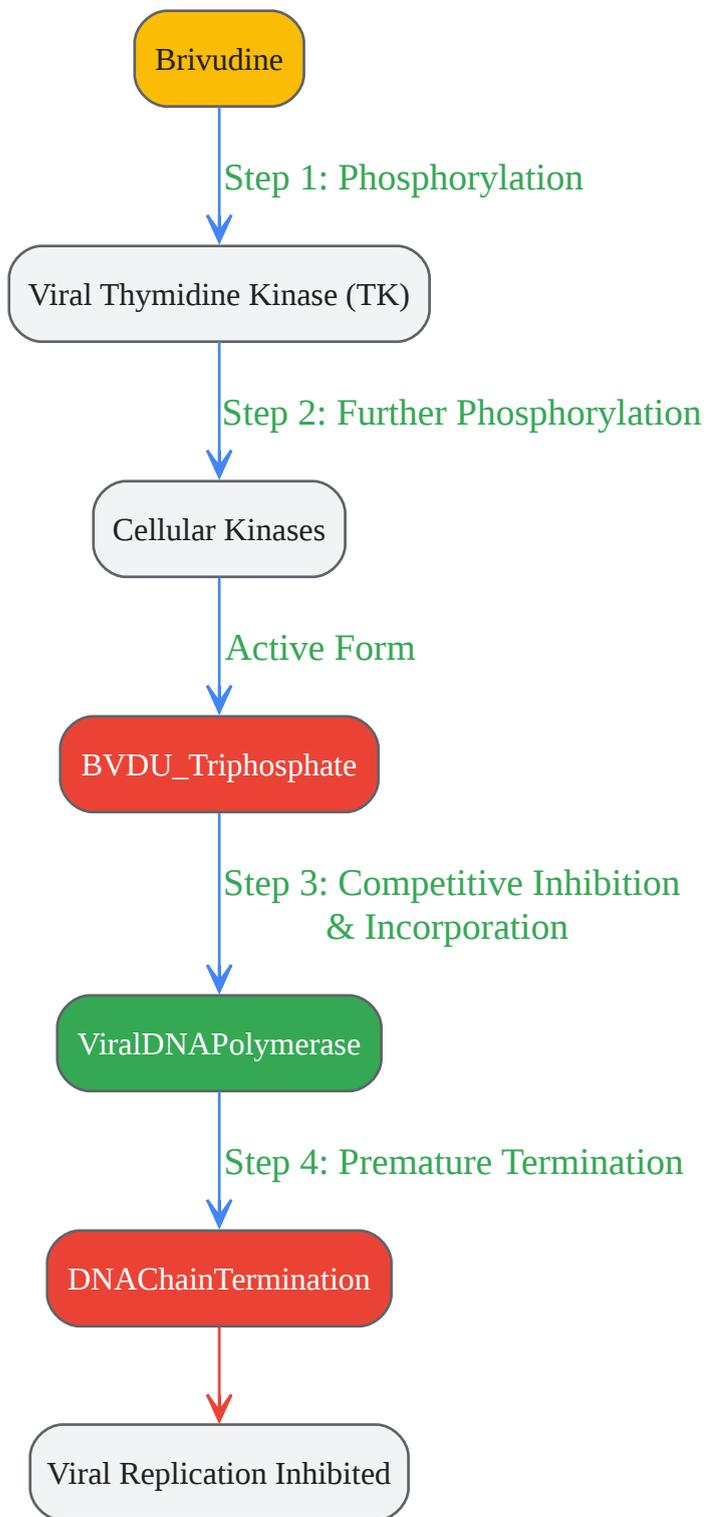
## Pharmacology & Clinical Profile

This table outlines key pharmacological and clinical data essential for evaluating its therapeutic application.

Parameter	Detail
Primary Indication	Treatment of Herpes Zoster in adults [1] [4].
Mechanism of Action	Nucleoside analogue. Phosphorylated by viral thymidine kinase to an active triphosphate form, which inhibits viral DNA polymerase and is incorporated into viral DNA, causing chain termination [1] [5] [4].
Dosage Regimen	125 mg, taken orally once daily for 7 days [1] [6] [4].
Bioavailability	~30% (due to significant first-pass metabolism) [1].
Protein Binding	>95% [1].
Elimination Half-Life	~16 hours [1].
Key Metabolite	Bromovinyluracil (BVU) [1].
Key Contraindication	<b>Lethal interaction</b> with 5-fluorouracil (5-FU) and related pro-drugs (capecitabine, tegafur). Co-administration is <b>absolutely contraindicated</b> [1] [4].

## Mechanism of Action Workflow

The following diagram illustrates the key steps in **Brivudine's** antiviral mechanism of action within a virus-infected cell.



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## Efficacy, Safety & Research Insights

- **Clinical Efficacy:** A 2024 meta-analysis of 4,171 patients found that **Brivudine** was more effective than acyclovir and valaciclovir in treating herpes zoster, resulting in a shorter recovery time and better prevention of postherpetic neuralgia (PHN), with no significant difference in adverse reactions [6]. Another study noted its particular value for patients with renal impairment, as it was successfully used in a kidney transplant recipient when acyclovir was unsuitable [7].
- **Adverse Effects & Critical Interaction:** **Brivudine** is generally well-tolerated, with nausea being the most common side effect [1] [4]. The most serious risk is a **potentially lethal interaction** with fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and capecitabine [1] [4]. The metabolite bromovinyluracil (BVU) irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for metabolizing these drugs. This can lead to toxic, potentially fatal buildup of chemotherapy agents [1] [4]. A safety gap of at least 18 days is required after stopping **brivudine** before administering a fluoropyrimidine [1].
- **Investigational Uses:** Beyond its antiviral use, research has explored **Brivudine's** potential in oncology. It acts as a potent inhibitor of heat shock protein Hsp27, a chaperone protein implicated in chemotherapy resistance. By blocking Hsp27's function, **Brivudine** can restore apoptosis in resistant cancer cells, such as in multiple myeloma, when combined with bortezomib [4].

## Key Experimental Protocols

For researchers, understanding the foundational assays used to characterize **Brivudine** is crucial. Here are summaries of key methodologies inferred from the search results.

### 1. Antiviral Potency (IC<sub>50</sub>) Assay

- **Objective:** To determine the concentration of **Brivudine** required to inhibit viral replication by 50% in vitro [4].
- **Typical Workflow:** Cell cultures (e.g., Vero cells) are infected with a standardized titer of Varicella-Zoster Virus (VZV). **Brivudine** is serially diluted and added to the culture. After an incubation period, viral plaque formation is visualized and counted. The IC<sub>50</sub> is calculated by comparing plaque counts in treated versus untreated control wells [4].
- **Key Finding:** **Brivudine's** IC<sub>50</sub> for VZV is reported to be 28 to 1100-fold lower than that of acyclovir, indicating significantly higher potency in vitro [4].

### 2. Mechanism of Action Studies

- **Objective:** To confirm that **Brivudine**'s antiviral activity is mediated through viral TK phosphorylation and subsequent DNA polymerase inhibition [1] [5].
- **Phosphorylation Confirmation:** Radio-labeled or otherwise detectable **Brivudine** is incubated in virus-infected and uninfected cell extracts. The formation of mono-, di-, and tri-phosphate metabolites is analyzed using techniques like high-performance liquid chromatography (HPLC) to demonstrate TK-dependent phosphorylation [1].
- **DNA Incorporation Assay:** Viral DNA is extracted from **Brivudine**-treated, infected cells. Analytical techniques are used to detect the incorporation of **Brivudine** into the DNA chain and to demonstrate chain termination [5].

### 3. Drug Interaction Profiling

- **Objective:** To evaluate the irreversible inhibition of Dihydropyrimidine Dehydrogenase (DPD) by **Brivudine**'s metabolite, BVU [1] [4].
- **Typical Workflow:** Liver cell extracts or recombinant DPD enzyme are incubated with BVU. Enzyme activity is measured by monitoring the conversion of a substrate like 5-FU to its metabolite. Activity is re-measured after removing BVU (e.g., via dialysis). A persistent loss of activity confirms irreversible inhibition [1].

**Brivudine** presents a compelling profile as a highly potent, once-daily treatment for herpes zoster. Its serious interaction with fluoropyrimidines is a critical consideration for clinical use and trial design, while its off-target inhibition of Hsp27 opens interesting avenues for oncology research.

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